3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride
CAS No.: 328386-77-2
Cat. No.: VC5020668
Molecular Formula: C3H5BrClF4N
Molecular Weight: 246.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328386-77-2 |
|---|---|
| Molecular Formula | C3H5BrClF4N |
| Molecular Weight | 246.43 |
| IUPAC Name | 3-bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C3H4BrF4N.ClH/c4-3(7,8)2(5,6)1-9;/h1,9H2;1H |
| Standard InChI Key | PXMORTRJOFNPCE-UHFFFAOYSA-N |
| SMILES | C(C(C(F)(F)Br)(F)F)N.Cl |
Introduction
3-Bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride is a chemical compound characterized by its unique structure and potential applications in various fields, including pharmaceuticals and material science. This compound features a bromine atom and multiple fluorine substituents on a propan-1-amine backbone, which contributes to its distinctive chemical properties and reactivity.
Structural Representation
The structural formula of the compound can be depicted as follows:
textF F \ / C--C /| |\ F | | N-H C--Br
Synthesis Methods
The synthesis of 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride typically involves several steps:
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Starting Materials: The synthesis begins with commercially available fluorinated compounds.
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Halogenation: Bromination of the appropriate fluorinated propanol to introduce the bromine substituent.
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Amine Formation: Conversion of the resulting halogenated compound into the amine form through nucleophilic substitution reactions.
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Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Research Findings and Applications
Recent studies have explored the utility of 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride in various applications:
Pharmaceutical Applications
Research indicates that compounds with similar structures exhibit significant biological activity. For instance:
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Antiviral Activity: Compounds containing bromine and fluorine have shown promise in antiviral applications due to their ability to interfere with viral replication mechanisms.
Material Science
The unique properties of this compound make it suitable for developing advanced materials:
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Fluorinated Polymers: Its incorporation into polymers can enhance thermal stability and chemical resistance.
Safety and Handling
Due to its halogenated nature, safety precautions are essential when handling this compound:
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Toxicity: It is crucial to assess the toxicity levels associated with exposure to halogenated compounds.
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Protective Equipment: Use appropriate personal protective equipment (PPE) such as gloves and goggles when handling.
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